8-Bromo-3-pentofuranosyl-3h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl-: is a synthetic compound with a complex structure that includes a purine base and a ribofuranosyl sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- typically involves multiple steps, starting with the preparation of the purine base and subsequent bromination. The ribofuranosyl moiety is then introduced through glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine base or the ribofuranosyl moiety.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a model compound for understanding the behavior of purine analogs in biological systems .
Medicine: In medicine, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is investigated for its potential therapeutic applications. It has shown promise in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis and function .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
Wirkmechanismus
The mechanism of action of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 3H-Purin-6-amine,8-chloro-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-iodo-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-fluoro-3-b-D-ribofuranosyl-
Comparison: Compared to these similar compounds, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
36258-95-4 |
---|---|
Molekularformel |
C10H12BrN5O4 |
Molekulargewicht |
346.14 g/mol |
IUPAC-Name |
2-(8-bromo-6-imino-7H-purin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-4-7(12)13-2-16(8(4)15-10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,12,17-19H,1H2,(H,14,15) |
InChI-Schlüssel |
YKTMCSRFIUOPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.